molecular formula C9H17NO2 B12663863 4-(Diethylamino)-2-methyl-2-butenoic acid CAS No. 84196-09-8

4-(Diethylamino)-2-methyl-2-butenoic acid

Cat. No.: B12663863
CAS No.: 84196-09-8
M. Wt: 171.24 g/mol
InChI Key: RKCYYKCHYZJRKP-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diethylamino)-2-methyl-2-butenoic acid is an organic compound with a unique structure that includes a diethylamino group and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2-methyl-2-butenoic acid can be achieved through several methods. One common approach involves the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by a Knoevenagel condensation reaction. The reaction conditions typically include the use of anhydrous potassium carbonate in dry acetone at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-2-methyl-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases are often used.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Saturated butanoic acid derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Diethylamino)-2-methyl-2-butenoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-methyl-2-butenoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)-2-methyl-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

84196-09-8

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(E)-4-(diethylamino)-2-methylbut-2-enoic acid

InChI

InChI=1S/C9H17NO2/c1-4-10(5-2)7-6-8(3)9(11)12/h6H,4-5,7H2,1-3H3,(H,11,12)/b8-6+

InChI Key

RKCYYKCHYZJRKP-SOFGYWHQSA-N

Isomeric SMILES

CCN(CC)C/C=C(\C)/C(=O)O

Canonical SMILES

CCN(CC)CC=C(C)C(=O)O

Origin of Product

United States

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